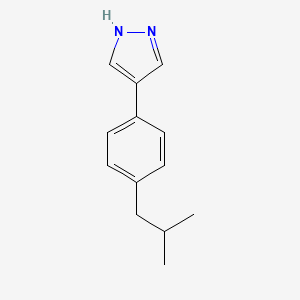

4-(4-Isobutylphenyl)-1H-pyrazole

Description

Historical Context and Evolution of Pyrazole (B372694) Research

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. sphinxsai.comwikipedia.org This discovery of antipyrine, which exhibited analgesic and antipyretic properties, sparked significant interest in the therapeutic potential of this class of compounds. sphinxsai.com The first natural pyrazole, 1-pyrazolyl-alanine, was later isolated from watermelon seeds in 1959. nih.govnih.gov

Early research primarily focused on the synthesis of pyrazole derivatives through methods like the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648), a technique pioneered by Knorr. nih.gov Over the years, synthetic strategies have evolved to become more sophisticated, enabling the creation of a multitude of substituted pyrazoles with tailored properties. nih.gov

Significance of Pyrazole Derivatives in Contemporary Chemical and Biological Sciences

Pyrazole derivatives are recognized as "privileged scaffolds" in drug discovery, meaning they are molecular frameworks that can be readily modified to interact with a variety of biological targets. nih.gov This has led to their incorporation into a wide array of therapeutic agents. ijrpr.compharmaguideline.com

The biological significance of pyrazole derivatives is extensive, with demonstrated efficacy in numerous areas:

Anti-inflammatory and Analgesic: Many pyrazole-based compounds exhibit potent anti-inflammatory and analgesic effects. nih.govnih.gov A notable example is celecoxib (B62257), a selective COX-2 inhibitor used to treat arthritis. nih.govtaylorandfrancis.com

Antimicrobial and Antifungal: Researchers have successfully synthesized pyrazole derivatives with significant activity against various bacterial and fungal strains. nih.gov

Anticancer: The pyrazole scaffold is a key component in several anticancer drugs, including kinase inhibitors that target signaling pathways involved in cancer cell proliferation. nih.govtandfonline.com

Antiviral: The versatility of the pyrazole ring has been harnessed to develop antiviral agents, including treatments for HIV. nih.govtandfonline.com

Other Therapeutic Areas: The applications of pyrazole derivatives extend to treatments for neurological disorders, diabetes, and cardiovascular diseases. ijrpr.comnih.gov

The broad spectrum of activity is attributed to the pyrazole ring's ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking. nih.gov

Overview of Research on 4-(4-Isobutylphenyl)-1H-pyrazole and Related Analogues

Research into this compound and its analogues has primarily explored their potential as anti-inflammatory agents. The isobutylphenyl group is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its contribution to this pharmacological activity.

Studies have focused on the synthesis of various substituted pyrazoles with the 4-isobutylphenyl moiety. For instance, the synthesis of 1,3,4-trisubstituted pyrazole analogues has been a subject of investigation, with some compounds showing promising anti-inflammatory activity in preclinical models. researchgate.net The anti-inflammatory effects of these compounds are often evaluated through their ability to inhibit enzymes like cyclooxygenase (COX), which are key mediators of inflammation. nih.govresearchgate.net

Current Research Gaps and Future Perspectives for the Chemical Compound

While the broader class of pyrazole derivatives is well-studied, specific research on this compound itself is more limited. A significant research gap exists in the comprehensive evaluation of its biological activity profile beyond anti-inflammatory effects. Its potential as an anticancer, antimicrobial, or antiviral agent remains largely unexplored.

Future research should focus on:

Expanded Biological Screening: A systematic evaluation of this compound against a wider range of biological targets is warranted.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies would provide valuable insights into how modifications to the pyrazole ring and the isobutylphenyl group affect biological activity. This could guide the design of more potent and selective analogues.

Computational Modeling: Molecular docking and other computational techniques can help predict the binding of this compound to various protein targets, accelerating the discovery of new therapeutic applications. researchgate.net

The exploration of this specific compound and its analogues holds promise for the development of novel therapeutic agents with potentially improved efficacy and safety profiles. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(2-methylpropyl)phenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-10(2)7-11-3-5-12(6-4-11)13-8-14-15-9-13/h3-6,8-10H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUSNNFOBUKHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 4 Isobutylphenyl 1h Pyrazole and Its Derivatives

Precursor Synthesis and Derivatization Approaches

The successful synthesis of the target molecule relies heavily on the efficient preparation of its key building blocks: isobutylphenyl-containing intermediates and pyrazole (B372694) precursors.

Synthesis of Isobutylphenyl-Containing Intermediates

A common starting point for introducing the 4-isobutylphenyl group is through reactions involving 4-isobutylbenzaldehyde (B42465) or related compounds. For instance, the condensation of substituted aromatic aldehydes with other reagents is a foundational step in many synthetic pathways. organic-chemistry.org One general approach involves the Knoevenagel condensation between an aromatic aldehyde and a compound with an active methylene (B1212753) group, such as malononitrile, often in the presence of a catalyst. This creates a reactive intermediate that can then be further transformed.

Another important intermediate is the corresponding hydrazine (B178648) derivative. The synthesis of N'-(1-(4-isobutylphenyl)ethylidene)benzohydrazides can be achieved by refluxing a mixture of an acid hydrazide with a substituted acetophenone (B1666503) in methanol (B129727). semanticscholar.org These hydrazones are then primed for cyclization reactions to form the pyrazole ring.

The table below summarizes some key isobutylphenyl-containing intermediates and their typical synthetic precursors.

| Intermediate | Precursor 1 | Precursor 2 | Reaction Type |

| 2-((4-isobutylphenyl)methylene)malononitrile | 4-isobutylbenzaldehyde | Malononitrile | Knoevenagel Condensation |

| N'-(1-(4-isobutylphenyl)ethylidene)benzohydrazide | 4-isobutylacetophenone | Benzoylhydrazine | Condensation |

| 4-isobutylphenylhydrazine | 4-isobutylaniline | Sodium nitrite, HCl, then reducing agent | Diazotization and reduction |

Preparation of Pyrazole Building Blocks

The pyrazole ring itself is typically formed through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. wikipedia.orgresearchgate.net A classic method is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine. wikipedia.org For the synthesis of 4-substituted pyrazoles, a key synthon is a suitably substituted 1,3-dielectrophile. beilstein-journals.org

The preparation of these building blocks can be achieved through various means. For example, α,β-unsaturated aldehydes and ketones can react with hydrazine to form pyrazolines, which are then oxidized to pyrazoles. nih.gov Alternatively, α,β-alkynic hydrazones, prepared from the reaction of hydrazines with propargyl aldehydes or ketones, can serve as direct precursors to substituted pyrazoles. acs.org

5-Aminopyrazoles are another versatile class of building blocks, often synthesized by the condensation of a hydrazine with a β-ketonitrile, such as ethyl (ethoxymethylene)cyanoacetate. scirp.org These can then be further modified to introduce desired substituents.

Key Synthetic Methodologies for the 1H-Pyrazole Core

The construction of the 1H-pyrazole ring is the central step in the synthesis of 4-(4-isobutylphenyl)-1H-pyrazole. This is typically achieved through condensation and cyclization reactions, with modern techniques like microwave-assisted synthesis offering significant advantages.

Condensation Reactions in 1H-Pyrazole Formation

Condensation reactions are fundamental to pyrazole synthesis. The most prevalent method involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. wikipedia.orgresearchgate.net The initial step is the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

For instance, the reaction of acetylacetone (B45752) with hydrazine readily produces 3,5-dimethylpyrazole. wikipedia.org In the context of this compound, a precursor bearing the isobutylphenyl moiety would be reacted with a suitable three-carbon synthon and a hydrazine source. A one-pot, three-component reaction can be employed, involving the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. organic-chemistry.org For example, the reaction of an aryl aldehyde, malononitrile, and phenylhydrazine (B124118) can yield a 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile. ias.ac.in

The table below illustrates some common condensation reactions for pyrazole synthesis.

| Reactant 1 | Reactant 2 | Product Type |

| Hydrazine | 1,3-Diketone | Substituted Pyrazole |

| Phenylhydrazine | β-Ketoester | Phenyl-substituted Pyrazole |

| Hydrazine Hydrate | Chalcone (α,β-unsaturated ketone) | Pyrazoline (oxidized to Pyrazole) |

| Arylhydrazine | 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Regioisomeric Pyrazoles |

Cyclization Reactions for 1H-Pyrazole Ring Construction

Cyclization is the key ring-forming step in pyrazole synthesis. This can occur through various mechanisms, including intramolecular condensation and cycloaddition reactions.

In many syntheses, the cyclization is the final step after the initial condensation has linked the necessary fragments. For example, after the formation of a hydrazone from a 1,3-dicarbonyl compound, an acid or base catalyst is often used to promote the intramolecular cyclization and subsequent dehydration to the pyrazole. nih.gov

[3+2] Cycloaddition reactions are another powerful tool for constructing the pyrazole ring. This involves the reaction of a 1,3-dipole, such as a nitrile imine or diazomethane, with a dipolarophile containing a double or triple bond. organic-chemistry.org For instance, the reaction of a terminal alkyne with a nitrile imine, generated in situ from a hydrazonoyl halide, can produce a pyrazole derivative with high regioselectivity.

Electrophilic cyclization of α,β-alkynic hydrazones, often mediated by reagents like iodine, provides a direct route to 4-halopyrazoles, which can then be further functionalized. acs.org

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a valuable technique for the preparation of pyrazoles, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. benthamdirect.comnih.govdergipark.org.tr This method is particularly effective for condensation and cyclization reactions.

The use of microwave irradiation can facilitate solvent-free reactions, which aligns with the principles of green chemistry. researchgate.net For example, the synthesis of pyrazole derivatives from the reaction of phenyl glycidyl (B131873) ether with pyrazoles has been efficiently carried out under solvent-free, microwave-assisted conditions. nih.gov

Microwave-assisted synthesis has been successfully applied to various pyrazole-forming reactions, including the cyclocondensation of chalcones with hydrazines and multi-component reactions. dergipark.org.tr The rapid heating provided by microwaves can overcome activation barriers and drive reactions to completion in a fraction of the time required by traditional methods. nih.govrsc.org This makes it a highly attractive methodology for the efficient synthesis of this compound and its analogues. benthamdirect.com

Catalytic Approaches in Pyrazole Synthesis

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous catalytic methods developed to enhance efficiency, regioselectivity, and environmental compatibility. These approaches are broadly applicable to the synthesis of this compound and its derivatives.

Transition-metal catalysis is a prominent strategy. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to form the C4-aryl bond, effectively coupling a pre-formed pyrazole ring with a suitable boronic acid derivative of the isobutylphenyl moiety. sigmaaldrich.com Other metals like copper, rhodium, iron, and ruthenium have also been utilized in various pyrazole synthesis protocols. rsc.orgrsc.org For instance, copper catalysts can be used for [3+2] cycloaddition reactions, while rhodium has been shown to catalyze the addition-cyclization of hydrazines with alkynes under mild conditions. rsc.orgrsc.org Iron-catalyzed methods have been developed for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols. rsc.org

In a move towards greener chemistry, methodologies using natural or more benign catalysts have been explored. nih.govnih.gov One such approach uses lemon peel powder, a natural catalyst, for the one-pot, two-component synthesis of N-phenyl pyrazoles under ultrasonication. nih.gov Additionally, solvent-free, microwave-assisted synthesis using catalysts like potassium carbonate represents an efficient and environmentally friendly alternative to conventional heating methods. nih.gov Enzyme-catalyzed systems, such as those using immobilized lipase, offer high regioselectivity in the synthesis of polysubstituted pyrazoles. rsc.org

Iodine has also been used as a catalyst in cascade reactions to produce 1,4-disubstituted pyrazoles. rsc.org Furthermore, some modern synthetic routes have been developed that are entirely free of transition-metal catalysts and oxidants, relying on thermal conditions to achieve the desired pyrazole structure. nih.gov

Table 1: Overview of Catalytic Approaches in Pyrazole Synthesis

| Catalytic System | Reaction Type | Key Features |

| Palladium-based catalysts | Cross-Coupling (e.g., Suzuki) | Forms C-aryl bonds on the pyrazole ring. sigmaaldrich.com |

| Copper-based catalysts | Cycloaddition | Effective for [3+2] cycloaddition strategies. rsc.orgnih.gov |

| Rhodium-based catalysts | Addition-Cyclization | Catalyzes reaction of hydrazines and alkynes. rsc.org |

| Iron-based catalysts | Regioselective Synthesis | Utilizes diarylhydrazones and diols as precursors. rsc.org |

| Natural Catalysts (e.g., Lemon Peel) | Condensation | Environmentally benign, used in ultrasonic synthesis. nih.gov |

| K₂CO₃ / Microwave | Cycloaddition | "Green" approach, solvent-free conditions. nih.gov |

| Iodine | Cascade Reaction | Metal-free synthesis of 1,4-disubstituted pyrazoles. rsc.org |

| Enzyme-based (e.g., Lipase) | Regioselective Synthesis | High selectivity in one-pot reactions. rsc.org |

Modification and Functionalization of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. Functionalization can occur at several sites: the pyrazole ring itself, or the isobutylphenyl moiety.

Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic system susceptible to various substitution reactions. The C4 position is particularly reactive towards electrophiles. rsc.org This reactivity allows for the direct introduction of various functional groups.

A notable example is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group (-CHO) at the C4-position of a pyrazole ring, producing pyrazole-4-carbaldehyde derivatives. osi.lv This aldehyde can then serve as a versatile handle for further synthetic transformations.

Direct C4-functionalization can also be achieved through other electrophilic substitution methods. For instance, a series of 4-thio/selenocyanated pyrazoles can be synthesized from 4-unsubstituted pyrazoles using an electrophilic thio/selenocyanation approach. nih.gov These resulting compounds can be further derivatized; for example, the thiocyanato group can be converted into trifluoromethylthio (SCF₃) or methylthio (SMe) groups. nih.govbeilstein-journals.org

The C3 and C5 positions of the pyrazole ring can also be functionalized. Lithiation methods, followed by reaction with an electrophile, are effective for introducing substituents at these positions. nih.gov Furthermore, cross-coupling reactions are a powerful tool for modification. The Suzuki-Miyaura coupling, for example, has been used to introduce aryl and heteroaryl groups at the C4 position of a 4-bromo-pyrazole precursor, demonstrating a pathway to complex 4-substituted pyrazoles. nih.gov

Table 2: Selected Substitution Reactions on the Pyrazole Ring

| Reaction Type | Position(s) | Reagents/Conditions | Resulting Functional Group |

| Electrophilic Substitution | C4 | Varies | Varies (e.g., -NO₂, -Br) rsc.org |

| Vilsmeier-Haack | C4 | POCl₃, DMF | Formyl (-CHO) osi.lv |

| Thio/Selenocyanation | C4 | PhICl₂, NH₄SCN/KSeCN | Thiocyanato (-SCN), Selenocyanato (-SeCN) nih.govbeilstein-journals.org |

| Suzuki-Miyaura Coupling | C4 | Pd catalyst, Boronic acid | Aryl, Heteroaryl nih.gov |

| Lithiation | C3, C5 | n-BuLi, Electrophile | Varies (e.g., -CHO, -CH₂OH) nih.gov |

Derivatization of the Isobutylphenyl Moiety

Modification of the isobutylphenyl portion of the molecule is another key strategy for creating new derivatives. These transformations can involve either the isobutyl group or the phenyl ring. While direct derivatization on the pre-formed this compound is less commonly documented, strategies often involve the synthesis of the pyrazole core using an already functionalized isobutylphenyl precursor.

For instance, pyrazole-based compounds are often synthesized from substituted acetophenones. nih.gov This implies that derivatives of this compound bearing substituents on the phenyl ring (e.g., hydroxyl, bromo, fluoro groups) can be prepared by starting with the corresponding substituted 4-isobutylacetophenone. nih.gov

Late-stage functionalization of related structures provides proof-of-concept for potential reactions on the isobutylphenyl moiety. For example, late-stage hydrobromination of an ibuprofen (B1674241) derivative, which contains the same 4-isobutylphenyl group, has been demonstrated using dual photoredox and cobalt catalysis. acs.org This suggests that similar radical-based transformations could potentially be applied to the isobutylphenyl ring of the target pyrazole.

Common derivatizations on the phenyl ring of related pyrazole structures include the introduction of halogens, methyl groups, and carboxylic acids, which can significantly alter the molecule's electronic and steric properties. nih.govnih.govnih.gov The isobutyl group itself, while generally stable, could potentially undergo oxidation at the benzylic position under specific conditions to introduce further functionality, such as a hydroxyl group, leading to compounds like 1-(4-isobutylphenyl)ethanol. nih.gov

Synthesis of Chiral this compound Enantiomers

The development of stereoisomers is critical in medicinal chemistry, as different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. nih.gov The synthesis of specific enantiomers of chiral pyrazoles can be achieved through several asymmetric synthesis strategies. While the specific enantioselective synthesis of this compound is not extensively detailed, general and powerful methods for asymmetric pyrazole synthesis are well-established and applicable. rsc.org

One major approach is organocatalysis . Chiral secondary amines, such as those derived from proline, can catalyze the asymmetric synthesis of pyrazole derivatives with high enantioselectivity. nih.govyoutube.com These catalysts can be used in one-pot sequences to construct complex chiral heterocyclic systems containing a pyrazole core. nih.gov The reactivity of pyrazolin-5-ones has been particularly well-exploited in organocatalytic asymmetric reactions to produce a wide array of highly functionalized chiral pyrazoles and pyrazolones. rsc.orgnih.gov

Another powerful method involves the use of a chiral auxiliary . In this strategy, a chiral molecule is temporarily attached to one of the reactants to direct the stereochemical outcome of a key bond-forming step. After the desired stereocenter is set, the auxiliary is removed. This approach has been successfully used in the synthesis of chiral pyrazole derivatives. rsc.org

Chiral metal complexes also serve as efficient catalysts for asymmetric transformations. For example, chiral-at-metal Rh(III) complexes have been developed for the asymmetric Friedel-Crafts-type alkylation and cyclization of aminopyrazoles, affording pyrazolo[3,4-b]pyridine analogues with excellent enantioselectivity (up to 99% ee) and at very low catalyst loadings (as low as 0.05 mol%). rsc.org Such methods provide a direct route to enantiopure pyrazole-containing scaffolds.

Finally, where asymmetric synthesis is not employed, the separation of a racemic mixture into its constituent enantiomers can be achieved using chiral chromatography . High-performance liquid chromatography (HPLC) with polysaccharide-based chiral stationary phases is a common and effective technique for resolving racemic pyrazole derivatives. nih.gov

Table 3: Methodologies for Asymmetric Synthesis of Pyrazole Derivatives

| Methodology | Description | Example Catalyst/Auxiliary |

| Organocatalysis | Uses small, chiral organic molecules to catalyze reactions enantioselectively. rsc.orgnih.gov | Proline-derived secondary amines, Thioureas. nih.govnih.gov |

| Chiral Auxiliary | A covalently attached chiral group directs the stereochemical outcome of a reaction. rsc.org | tert-Butanesulfinamide. rsc.org |

| Chiral Metal Catalysis | A chiral ligand coordinates to a metal center to create a chiral catalytic environment. rsc.org | Chiral Rh(III) complexes. rsc.org |

| Chiral Chromatography | Separation of a racemic mixture into individual enantiomers. nih.gov | Polysaccharide-based chiral stationary phases (e.g., Lux cellulose-2). nih.gov |

Advanced Characterization Techniques for Structural Elucidation

Spectroscopic Methods for Compound Validation

Spectroscopic techniques are instrumental in elucidating the molecular structure of 4-(4-isobutylphenyl)-1H-pyrazole by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The aromatic protons on the phenyl and pyrazole (B372694) rings typically appear in the downfield region of the spectrum. The protons of the isobutyl group, being aliphatic, resonate in the upfield region. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values are all used to confirm the presence and connectivity of the various proton environments within the molecule.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbon atoms of the aromatic rings will resonate at higher chemical shifts compared to the aliphatic carbons of the isobutyl group. This technique is crucial for confirming the number and types of carbon atoms present in the molecule.

| ¹H-NMR and ¹³C-NMR Data for Pyrazole Derivatives | |

| Nucleus | Chemical Shift (δ) Range (ppm) |

| ¹H (Aromatic) | 7.0 - 8.5 |

| ¹H (Isobutyl - CH₂) | ~2.5 |

| ¹H (Isobutyl - CH) | ~1.8 |

| ¹H (Isobutyl - CH₃) | ~0.9 |

| ¹³C (Aromatic) | 120 - 150 |

| ¹³C (Isobutyl) | 20 - 45 |

Note: The exact chemical shifts can vary depending on the solvent and the specific pyrazole derivative being analyzed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. Strong absorptions in the range of 3050–3100 cm⁻¹ are attributed to the C-H stretching of the aromatic rings, while C=N and C=C vibrations within the rings are observed between 1600–1650 cm⁻¹. smolecule.com The C-H bending vibrations of the isobutyl group are typically found in the 1450–1475 cm⁻¹ region. smolecule.com The presence of an N-H bond in the pyrazole ring will also give rise to a characteristic stretching vibration.

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Vibrational Mode |

| Aromatic C-H | Stretching |

| C=N / C=C | Stretching |

| Isobutyl C-H | Bending |

| N-H | Stretching |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern, which shows peaks at lower mass-to-charge ratios (m/z), provides clues about the structure of the molecule as it breaks apart in a predictable manner.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula of a newly synthesized compound. For instance, the calculated exact mass for a related compound, 3-(4-isobutylphenyl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, is 334.168127949 Da. nih.gov Such precision is invaluable for unambiguous identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems, such as the phenyl and pyrazole rings in this compound, exhibit characteristic UV-Vis absorption spectra. For this compound, a maximum absorbance (λmax) is observed at approximately 265 nm. smolecule.com This absorption is due to π-π* electronic transitions within the conjugated system of the molecule.

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide strong evidence for the structure of a molecule, X-ray crystallography offers the definitive proof of its three-dimensional arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to generate a detailed electron density map of the molecule, revealing the precise positions of all atoms and the bond lengths and angles between them.

For pyrazole derivatives, X-ray crystallography has been used to confirm the planar structure of the pyrazole ring and the orientation of substituent groups. nih.govnih.gov The analysis of the crystal packing can also reveal information about intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the physical properties of the compound. nih.gov

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for separating it from any unreacted starting materials or byproducts.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. rsc.org

Column Chromatography: Column chromatography is a preparative technique used to purify the compound on a larger scale. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a solvent or mixture of solvents) is critical for achieving good separation. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique that can be used for both qualitative and quantitative analysis. It offers high resolution and sensitivity for assessing the purity of the final product.

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique is highly effective for separating and identifying volatile components in a mixture. mdpi.com

Given that this compound is a chiral molecule if the pyrazole ring is substituted in a way that creates a stereocenter, specialized chromatographic techniques would be required for the separation of enantiomers. Chiral HPLC, using a chiral stationary phase, is the most common method for resolving racemic mixtures and determining the enantiomeric excess of the product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, utilized for the separation, identification, and quantification of components within a mixture. The technique relies on a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material, the stationary phase. The separation is achieved based on the differential interactions of the analyte with the stationary phase.

In the context of pyrazole derivatives, HPLC is employed to assess the purity of the synthesized compound and to monitor the progress of chemical reactions. For instance, a reversed-phase HPLC (RP-HPLC) method can be developed and validated for the simultaneous determination of a pyrazole compound and its impurities. Key parameters in method development include the choice of column, mobile phase composition (often a mixture of water with acetonitrile (B52724) or methanol (B129727) and additives like trifluoroacetic acid to improve peak shape), flow rate, and detector wavelength.

While specific HPLC data for this compound is not extensively detailed in publicly available literature, the analysis of structurally related compounds provides insight into the likely methodologies. For example, the HPLC analysis of ibuprofen (B1674241), which shares the isobutylphenyl moiety, often utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile. nih.gov The method is validated according to ICH guidelines for parameters such as specificity, precision, linearity, accuracy, and limits of detection and quantification.

A study on the simultaneous quantification of paracetamol and ibuprofen used a mobile phase of phosphate buffer (pH 6.8) and acetonitrile (65:35, v/v) with a C18 column, demonstrating excellent linearity and accuracy. nih.gov Such established methods for related structures serve as a strong starting point for the development of a specific HPLC protocol for this compound.

Table 1: Illustrative HPLC Parameters for Analysis of a Structurally Related Compound (Ibuprofen)

| Parameter | Condition |

| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 250 × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of 10 mM sodium phosphate buffer (pH 6.9) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Temperature | 40 °C |

This table is illustrative and based on methods for a structurally related compound. Specific conditions for this compound would require experimental optimization.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Resolution

When a molecule is chiral, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the separation and analysis of individual enantiomers are of paramount importance. Chiral HPLC is the most widely used technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

For pyrazole derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective. nih.govnih.gov The choice between these CSPs and the selection of the mobile phase (normal-phase, polar organic, or reversed-phase) are critical for achieving successful enantiomeric resolution.

Research Findings on Related Pyrazole Derivatives:

A comprehensive study on the enantioselective separation of 18 different N1-substituted-4,5-dihydro-1H-pyrazole derivatives provides valuable insights. nih.gov The research utilized two common polysaccharide-based CSPs, Lux cellulose-2 and Lux amylose-2, under various elution modes.

Cellulose-based columns (e.g., Lux cellulose-2) were found to be superior when using polar organic mobile phases (such as pure ethanol, methanol, or acetonitrile). nih.govresearchgate.net These conditions often lead to shorter analysis times (around 5 minutes) and can provide excellent resolution (Rs values up to 18). nih.govresearchgate.net

Amylose-based columns (e.g., Lux amylose-2) demonstrated greater enantiomer-resolving ability in the normal elution mode (e.g., using mixtures of n-hexane and an alcohol). nih.gov While analysis times were longer (around 30 minutes), this mode could achieve very high resolutions (Rs values up to 30). nih.gov

The choice of mobile phase significantly impacts the separation. For instance, using pure methanol as the mobile phase with a cellulose-based column resulted in baseline separation for all tested pyrazoline derivatives with run times between 5 and 10 minutes and resolution values up to 13. nih.gov The interaction mechanism often involves hydrogen bonding, π-π interactions, and steric effects between the analyte and the chiral selector of the CSP. nih.gov

Another study focusing on C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives also successfully employed polysaccharide-based CSPs (Chiralpak AD, Chiralcel OD, and Chiralcel OJ) with both pure alcohols and normal-phase eluents for enantiomer separation. nih.gov

Table 2: General Chiral HPLC Conditions for Pyrazole Derivatives

| Parameter | Typical Conditions |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Lux Cellulose-2, Lux Amylose-2, Chiralpak series) |

| Mobile Phase (Polar Organic) | 100% Ethanol, 100% Methanol, or Acetonitrile |

| Mobile Phase (Normal Phase) | n-Hexane/Ethanol or n-Hexane/Isopropanol mixtures |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Note: The optimal conditions are highly dependent on the specific structure of the analyte.

While specific enantiomeric resolution data for this compound is not explicitly available in the reviewed literature, the extensive research on analogous pyrazole structures strongly suggests that a systematic screening of polysaccharide-based CSPs with both polar organic and normal phase eluents would be a successful strategy for its chiral separation.

Computational Chemistry and Molecular Modeling of the Chemical Compound

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the intricacies of the electronic structure and chemical reactivity of molecules like 4-(4-isobutylphenyl)-1H-pyrazole. eurasianjournals.comnih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the distribution of electron density and predict the molecule's reactivity. researchgate.netnih.gov By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to obtain accurate geometries and electronic properties. ekb.eg These calculations reveal how the isobutylphenyl group influences the electronic environment of the pyrazole (B372694) ring, affecting its chemical behavior. The planarity and bond angles of the pyrazole ring system, along with the conformational orientation of the isobutylphenyl substituent, are key structural parameters determined through DFT. ekb.eg

Illustrative Geometrical Parameters of this compound Calculated by DFT

| Parameter | Value |

|---|---|

| Dihedral Angle (Pyrazole-Phenyl) | ~30-40° |

| N-N Bond Length | ~1.35 Å |

| C=N Bond Length | ~1.32 Å |

| C-C (pyrazole) Bond Length | ~1.39 Å |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich isobutylphenyl and pyrazole rings, while the LUMO would be distributed over the pyrazole ring. researchgate.net This distribution dictates the molecule's ability to donate or accept electrons in chemical reactions.

Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.0 to -5.0 |

| LUMO | -1.0 to 0.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map of this compound would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H proton of the pyrazole ring, marking them as sites for nucleophilic interaction. unar.ac.idresearchgate.net

Calculated Global Reactivity Descriptors for a Representative Pyrazole Derivative

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.0 - 6.0 |

| Electron Affinity (A) | -ELUMO | 0.0 - 1.0 |

| Electronegativity (χ) | (I+A)/2 | 2.5 - 3.5 |

| Chemical Hardness (η) | (I-A)/2 | 2.0 - 2.5 |

| Global Electrophilicity (ω) | χ2/(2η) | 1.5 - 2.5 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.com For this compound, MD simulations can reveal the accessible conformations of the isobutyl group and the rotational freedom around the bond connecting the phenyl and pyrazole rings. nih.govmdpi.com These simulations provide insights into how the molecule might adapt its shape to fit into a biological receptor's binding site. The stability of different conformations can be assessed by analyzing the root mean square deviation (RMSD) and potential energy throughout the simulation. mdpi.com

Molecular Docking Studies on Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Given that many pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory and anticancer effects, molecular docking studies can be used to identify potential biological targets for this compound. nih.govstrath.ac.uknih.gov Potential targets could include enzymes such as cyclooxygenase (COX), various protein kinases, and carbonic anhydrases. nih.govnih.govbiointerfaceresearch.com Docking studies would involve placing the this compound molecule into the active site of these target proteins to predict its binding affinity and interaction modes, such as hydrogen bonds and hydrophobic interactions. nih.gov

Potential Biological Targets for Pyrazole Derivatives and Docking Insights

| Target Protein | PDB ID | Potential Interactions |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | e.g., 5KIR | Hydrogen bonding with active site residues, hydrophobic interactions with the isobutylphenyl group. |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | e.g., 2QU5 | Interactions with the ATP-binding pocket. nih.gov |

| Carbonic Anhydrase II | e.g., 2ABE | Coordination with the zinc ion in the active site. nih.gov |

Ligand-Protein Interaction Prediction

The prediction of interactions between a ligand and a protein is a cornerstone of computational drug design. This process typically involves molecular docking, which places a molecule into the binding site of a target protein and scores the interaction.

For the broader class of pyrazole derivatives, molecular modeling studies have been conducted to predict their interactions with various protein targets. For instance, research on pyrazole analogues has identified them as high-affinity ligands for the estrogen receptor (ER), with molecular modeling suggesting that specific substitutions on the pyrazole core can enhance binding affinity and selectivity for ERα over ERβ. These studies indicate that the pyrazole structure can serve as a scaffold for developing receptor-specific ligands.

In other research, pyrazole derivatives have been investigated as potential inhibitors of kinases such as RET kinase, Janus kinases (JAKs), and Aurora kinases. Molecular docking and dynamics simulations of a potent pyrazole-based RET kinase inhibitor revealed key hydrogen bond interactions with hinge region residues like Ala807. Similarly, modeling of a pyrazole derivative targeting JAK2/3 and Aurora A/B kinases suggested a binding mode comparable to known multi-target kinase inhibitors. These studies highlight the importance of specific amino acid residues in the binding pocket for the stability and activity of pyrazole compounds.

However, specific predictive studies detailing the ligand-protein interactions of this compound with any particular protein target are not available in the reviewed literature.

Binding Affinity and Mode of Action Elucidation

Binding affinity, often quantified by metrics like the half-maximal inhibitory concentration (IC50) or docking scores, is a critical parameter in assessing the potential of a compound. Computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, are employed to estimate the binding free energy of a ligand-protein complex.

Studies on various pyrazole derivatives have reported a wide range of binding affinities and have sought to elucidate their modes of action. For example, a series of pyrazole derivatives designed as JAK/Aurora kinase inhibitors showed IC50 values ranging from 0.008 to 2.52 μM against the target kinases. In another study, computational screening of pyrazole derivatives against various cancer-related proteins, such as VEGFR and C-RAF, identified compounds with strong predicted binding affinities, with docking scores as low as -9.2 kcal/mol for VEGFR and -9.7 kcal/mol for C-RAF.

The mode of action elucidation involves understanding how the ligand binding translates into a biological effect. For pyrazole-based estrogen receptor agonists, molecular modeling suggested that their selectivity arises from specific interactions with residues that differ between the ERα and ERβ subtypes. For kinase inhibitors, the mode of action often involves blocking the ATP-binding site, thereby preventing the phosphorylation cascade. The binding free energy for a potent pyrazole-based RET kinase inhibitor was calculated to be -233.399 kJ/mol, with major contributions from hydrophobic and hydrogen bond interactions with specific residues.

Despite these comprehensive studies on related pyrazole compounds, specific data on the binding affinity and a detailed molecular mode of action for this compound remain uncharacterized in the available scientific reports.

Investigation of Biological Mechanisms and Target Interactions

Enzyme Inhibition Studies

The ability of 4-(4-isobutylphenyl)-1H-pyrazole and its analogues to inhibit various enzymes is a cornerstone of their pharmacological profile. These interactions span several enzyme families, with the most pronounced effects observed on cyclooxygenases, kinases, and a range of other metabolic and signaling enzymes.

The pyrazole (B372694) nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, largely due to its ability to inhibit cyclooxygenase (COX) enzymes. orientjchem.org These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. youtube.com While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a major role in inflammation. biorxiv.orgnih.gov Consequently, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. biorxiv.org

Research into various polysubstituted pyrazole derivatives has demonstrated their potential as COX inhibitors. Studies have focused on synthesizing and evaluating pyrazole hybrids, which have shown significant anti-inflammatory activity. researchgate.net For instance, certain bipyrazole and pyranopyrazole derivatives have exhibited noteworthy COX-2 inhibition with selectivity comparable to the established drug, celecoxib (B62257). researchgate.net The design of these molecules often incorporates bulky hydrophobic groups to enhance affinity for the COX-2 active site. nih.gov The development of novel pyrazole-based anti-inflammatory agents aims to produce non-ulcerogenic, selective COX-2 inhibitors. nih.gov

Table 1: COX Inhibition by Pyrazole Derivatives

| Compound Type | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Bipyrazole and Pyranopyrazole Derivatives | COX-2 | Exhibited distinctive COX-2 inhibition with selectivity close to celecoxib. | researchgate.net |

| Substituted Pyrazole Analogues | COX-1/COX-2 | Designed as non-ulcerogenic selective COX-2 inhibitors. | nih.gov |

| New Heterocyclic Pyrazole Derivatives | COX-2 | Designed as potent anti-inflammatory agents by inhibiting COX-2. | nih.gov |

The pyrazole scaffold is a privileged structure in the development of kinase inhibitors, which are crucial in cancer therapy. orientjchem.orgmdpi.com Kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key regulators of cell proliferation, angiogenesis, and survival, and their dysregulation is common in various cancers. nih.govplos.orgnih.gov

Several studies have reported the synthesis and evaluation of pyrazole derivatives as potent kinase inhibitors. nih.gov For example, a series of 1,3,4-triarylpyrazoles was found to inhibit multiple protein kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ. nih.govplos.org Specifically, certain pyrazole and pyrazolopyridine derivatives have demonstrated dual inhibitory potential against both EGFR and VEGFR-2. nih.gov One such compound, designated 3f in a study, showed a potent dual inhibitory effect with IC50 values of 0.066 µM for EGFR and 0.102 µM for VEGFR-2. nih.gov In silico screening and subsequent synthesis have also led to the discovery of indenopyrazoles as inhibitors of both EGFR and VEGFR-2 tyrosine kinases. researchgate.net Furthermore, pyrazole-containing compounds have been identified as inhibitors of other important kinases such as Aurora kinases, which are essential for cell cycle progression.

Table 2: Kinase Inhibition by Pyrazole Derivatives

| Compound Class | Target Kinase(s) | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazole and Pyrazolopyridine Derivatives (e.g., compound 3f) | EGFR, VEGFR-2 | EGFR: 0.066 µM, VEGFR-2: 0.102 µM | nih.gov |

| 1,3,4-Triarylpyrazoles (e.g., compound 6) | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | >94% inhibition at 100 µM for most targets. | nih.gov |

| Indenopyrazoles (e.g., compounds 8b, 9a) | EGFR, VEGFR-2 | Showed inhibitory activity toward both kinases. | researchgate.net |

| 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles | Aurora kinases | Identified as potent inhibitors. |

The inhibitory action of pyrazole derivatives extends beyond COX and kinases to a variety of other enzymes involved in different physiological and pathological processes.

Alkaline Phosphatase (ALP): Alkaline phosphatases are a group of enzymes that hydrolyze phosphate (B84403) monoesters and are implicated in various cellular processes. Certain pyrazolo-oxothiazolidine derivatives have been synthesized and identified as potent alkaline phosphatase inhibitors. One compound in a series, 7g, displayed particularly strong inhibitory activity with an IC50 value of 0.045 µM, acting as a non-competitive inhibitor. Modulators of intestinal alkaline phosphatase (IAP) based on a pyrazole core have also been proposed for therapeutic use.

Nucleotide Pyrophosphatase/Phosphodiesterase (NPP): The ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is important in tumor immunotherapy. Inhibition of ENPP1 is a promising strategy in cancer treatment. While specific studies on this compound are not detailed, the broader class of pyrazoles is investigated for such modulatory effects. General phosphodiesterase (PDE) inhibitors, which prevent the degradation of cAMP and cGMP, also include various heterocyclic compounds.

Alpha-Amylase: Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia. Pyrazole derivatives have been investigated as alpha-amylase inhibitors. In one study, a pyrazole derivative (compound B) demonstrated the most significant inhibitory effect among the tested compounds against α-amylase purified from pancreatic cancer patients. Another study reported the development of α-amylase inhibitors based on a thiazolidine-4-one scaffold containing a pyrazole moiety, with one compound showing 90.04% inhibition at a concentration of 100 μg/mL.

Tyrosinase: Tyrosinase is the key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. While direct inhibition by this compound is not specified, chalcones, which can be used as precursors for pyrazole synthesis, are known to possess tyrosinase inhibition activity. orientjchem.org

Soluble Epoxide Hydrolase (sEH) and Lipoxygenases (LOX): Soluble epoxide hydrolase metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. Inhibiting sEH can therefore enhance anti-inflammatory effects by stabilizing EETs. nih.gov Similarly, lipoxygenases are involved in the inflammatory cascade. nih.gov Studies have shown that sEH inhibition can enhance the anti-inflammatory effects of COX and 5-lipoxygenase inhibitors, demonstrating significant crosstalk between these pathways of arachidonic acid metabolism. nih.gov

Receptor Binding and Modulation

In addition to enzyme inhibition, pyrazole-based compounds have been shown to interact with and modulate the function of important cellular receptors.

The androgen receptor (AR) is a critical factor in the development and progression of prostate cancer. researchgate.netnih.gov Blocking this receptor is a primary strategy in hormone therapy for this disease. A number of pyrazole-containing compounds have been synthesized and evaluated as AR antagonists. nih.gov For instance, a series of A-ring-fused pyrazoles derived from dihydrotestosterone (B1667394) were found to act as AR antagonists, with a lead compound exhibiting an IC50 of 1.18 µM. researchgate.netnih.gov This compound was shown to suppress AR signaling and reduce AR protein levels. researchgate.net Other research has focused on developing pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives as androgen receptor blockers for prostate cancer treatment. These findings highlight the potential of the pyrazole scaffold in designing novel AR antagonists that could be effective against castration-resistant prostate cancer. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catabolize neurotransmitters like serotonin, norepinephrine, and dopamine. MAO inhibitors are used as antidepressants and for other neurological disorders. Research has shown that pyrazoline derivatives, which are structurally related to pyrazoles, can act as potent and selective MAO inhibitors. For example, a series of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives were synthesized and found to be selective inhibitors of MAO-A. One compound from this series demonstrated potency equal to the standard drug moclobemide, with a Ki value of 4.96 nM for MAO-A.

Table 3: Receptor Modulation by Pyrazole Derivatives

| Compound Class | Target Receptor/Enzyme | Key Findings | Reference |

|---|---|---|---|

| A-ring-fused Pyrazoles of Dihydrotestosterone | Androgen Receptor (AR) | Acted as potent AR antagonists (IC50 = 1.18 µM for lead compound). | researchgate.netnih.gov |

| Pyrazolylmethylene-2-thioxoimidazolidin-4-ones | Androgen Receptor (AR) | Designed as AR blockers for prostate cancer. | |

| 3,5-Biaryl-4,5-dihydro-1H-pyrazole-1-carboxylates | Monoamine Oxidase A (MAO-A) | Potent and selective inhibition (Ki = 4.96 nM for lead compound). |

Cellular Pathway Modulation

Limited specific data is publicly available regarding the direct effects of this compound on cellular pathways. While the broader class of pyrazole derivatives has been studied for these properties, direct research on this specific compound is not extensively documented.

There is currently no specific scientific literature detailing the impact of this compound on the production or activity of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6). While various other pyrazole-containing compounds have demonstrated the ability to modulate these cytokines, direct evidence for this compound is not available. The pyrazole core is a known scaffold in molecules with anti-inflammatory properties, suggesting this could be a potential area for future investigation for this specific compound. smolecule.com

Table 1: Effect of this compound on Inflammatory Mediators

| Mediator | Effect on Production/Activity | Source |

| TNF-α | No data available | N/A |

| IL-6 | No data available | N/A |

This table is for illustrative purposes and reflects the lack of specific data for the named compound.

The inhibition of tubulin polymerization is a significant mechanism for anticancer agents. Several pyrazole derivatives have been identified as inhibitors of this process. However, there are no specific studies or data available that demonstrate or quantify the inhibitory effect of this compound on tubulin polymerization. Therefore, its activity as a tubulin polymerization inhibitor remains uninvestigated.

Table 2: Tubulin Polymerization Inhibition by this compound

| Assay | IC₅₀ | Source |

| Tubulin Polymerization | No data available | N/A |

This table is for illustrative purposes and reflects the lack of specific data for the named compound.

Mechanistic Insights into Biological Activity

Due to the absence of direct research on the biological activities of this compound, there are no specific mechanistic insights available. The pyrazole structure is recognized for its presence in many biologically active molecules, which suggests that this compound could be a candidate for further research to determine its potential biological activities. smolecule.com The isobutylphenyl substituent is also a feature of some well-known anti-inflammatory drugs, which may suggest a potential avenue for future research into the mechanisms of this specific pyrazole derivative. However, without dedicated studies, any discussion of its biological mechanisms would be speculative.

Structure Activity Relationship Sar Studies of 4 4 Isobutylphenyl 1h Pyrazole Derivatives

Systematic Structural Modifications and Their Biological Implications

The biological activity of 4-(4-isobutylphenyl)-1H-pyrazole derivatives can be significantly altered by making systematic changes to their molecular structure. These modifications often involve the introduction of different functional groups, altering substituent positions, and modifying the heterocyclic pyrazole (B372694) ring itself. nih.govnih.gov

The electronic properties of substituents on the pyrazole ring and its associated phenyl groups play a critical role in determining the biological activity of the molecule. nih.govrsc.org The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can influence factors such as binding affinity to target proteins, metabolic stability, and pharmacokinetic properties. rsc.org

For instance, in a series of 1,5-diarylpyrazole derivatives developed as cyclooxygenase-2 (COX-2) inhibitors, the presence of a sulfonamide or methylsulfonyl group at the para-position of the N-phenyl ring was found to be essential for potent COX-2 inhibitory activity. These electron-withdrawing groups are believed to be key for interacting with the active site of the enzyme. nih.gov

Conversely, the nature of the substituent at the 3-position of the pyrazole ring also modulates activity. Replacing a trifluoromethyl group with other substituents can significantly impact both potency and selectivity. This highlights the delicate balance of electronic and steric factors in achieving desired biological effects.

Table 1: Effect of Substituents on COX-2 Inhibition by Pyrazole Derivatives

| Compound | R1 (at C3) | R2 (at N1-phenyl) | COX-2 IC50 (µM) |

| Analog 1 | CF3 | SO2NH2 | 0.04 |

| Analog 2 | H | SO2NH2 | >100 |

| Analog 3 | CF3 | H | 1.8 |

This table illustrates how the presence of specific electron-withdrawing groups (CF3 and SO2NH2) is crucial for the COX-2 inhibitory activity of 1,5-diarylpyrazole derivatives. The data is representative of findings in the field.

The specific placement of substituents on the pyrazole ring and its attached phenyl groups can have a profound impact on biological activity. nih.gov Even slight changes in the position of a functional group can lead to significant differences in how the molecule interacts with its biological target.

For example, in the development of inhibitors for the enzymes meprin α and meprin β, researchers observed that the position of a carboxylic acid group on a phenyl ring attached to the pyrazole core was critical. nih.gov A meta-substituted carboxyphenyl moiety resulted in increased activity against meprin β compared to other positional isomers. nih.gov This suggests that the specific orientation of the acidic group is necessary for optimal interaction with the enzyme's active site.

Table 2: Influence of Substituent Position on Meprin Inhibition

| Compound | Substituent Position | Meprin α IC50 (nM) | Meprin β IC50 (nM) |

| Phenylpyrazole A | para-COOH | 100 | >1000 |

| Phenylpyrazole B | meta-COOH | 250 | 500 |

This table demonstrates the effect of the carboxylic acid substituent's position on the inhibitory activity against meprin α and β. The data is illustrative of the principle of positional isomer effects.

In the context of cannabinoid receptor antagonists, SAR studies revealed that a carboxamido group at the 3-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were crucial for potent and selective CB1 receptor antagonistic activity. nih.gov Altering these substituents on the heterocyclic core led to a significant loss of activity, underscoring the importance of the specific decoration of the pyrazole ring.

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. nih.govnih.gov For this compound and its derivatives, pharmacophore models can be developed based on the structures of known active compounds. nih.gov

These models typically highlight key features such as:

Hydrogen bond donors and acceptors: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while N-H protons can be donors.

Hydrophobic regions: The isobutylphenyl group provides a significant hydrophobic region that can interact with nonpolar pockets in a target protein.

Aromatic rings: The phenyl and pyrazole rings can engage in π-π stacking interactions.

By understanding the pharmacophore, medicinal chemists can design new molecules that fit the model, with the aim of improving potency, selectivity, and pharmacokinetic properties. nih.gov For instance, a pharmacophore model for EGF-R tyrosine kinase inhibitors based on a pyrazolopyrimidine scaffold guided the optimization of a series of potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net For this compound derivatives, QSAR studies can be employed to predict the activity of novel analogs before they are synthesized, thereby saving time and resources. nih.gov

In a typical QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

A 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that adjacency and distance matrix descriptors were highly influential on their activity. nih.gov This suggests that the spatial arrangement and connectivity of atoms within the molecule are critical for its inhibitory potential.

Stereochemical Aspects of Structure-Activity Relationships

While this compound itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers (enantiomers or diastereomers) with different biological activities. The three-dimensional arrangement of atoms in a molecule can be critical for its interaction with a chiral biological target, such as an enzyme or receptor.

For example, in the synthesis of fused pyrazoles, stereochemistry plays a crucial role in defining the final structure and its potential biological activity. biointerfaceresearch.com Although specific studies on the stereochemical aspects of this compound derivatives are not extensively detailed in the provided context, it is a fundamental principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, when designing and synthesizing new derivatives with chiral centers, the control and evaluation of stereochemistry are of significant importance.

Pharmacokinetic Profile of this compound in Preclinical Animal Models

The following article details the pharmacokinetic properties of the chemical compound this compound as investigated in various animal models. The information presented is based on available preclinical research data.

Pharmacokinetic Studies in Animal Models

The preclinical pharmacokinetic evaluation of new chemical entities is a critical step in drug discovery, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a compound. While specific data for 4-(4-Isobutylphenyl)-1H-pyrazole is limited, insights can be drawn from studies on structurally related compounds, such as celecoxib (B62257), which also features a pyrazole (B372694) core, and ibuprofen (B1674241), which contains the 4-isobutylphenyl moiety. nih.govbohrium.comnih.govnih.gov

The absorption of a compound following oral administration is a key determinant of its potential as a therapeutic agent. Studies on pyrazole derivatives, such as celecoxib, indicate that these compounds are generally well-absorbed after oral administration in preclinical species. bohrium.comnih.gov For instance, celecoxib demonstrates good oral bioavailability in mice, monkeys, and dogs. nih.gov Similarly, ibuprofen, containing the 4-isobutylphenyl group, is rapidly absorbed after oral administration. ontosight.ai

Based on the physicochemical properties of pyrazole and isobutylphenyl moieties, it is anticipated that this compound would be readily absorbed from the gastrointestinal tract. The rate and extent of absorption can, however, be influenced by factors such as the formulation and the animal species being studied. For example, the oral bioavailability of one pyrazole derivative was found to be 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs, highlighting species-specific differences. nih.gov

Table 1: Illustrative Oral Bioavailability of Structurally Related Pyrazole Derivatives in Preclinical Species

| Species | Oral Bioavailability (%) |

| Mouse | 88.0 |

| Rat | 11.2 |

| Dog | 55.8 |

| Monkey | 72.4 |

Data presented is for a representative pyrazole derivative, GNE-A, and serves as an illustrative example. nih.gov

Following absorption, a compound is distributed throughout the body. The extent and pattern of tissue distribution are influenced by the compound's physicochemical properties, such as lipophilicity and plasma protein binding. Pyrazole-containing compounds like celecoxib are known to be highly bound to plasma proteins, primarily albumin. ontosight.aidrugbank.com This high degree of protein binding can influence the volume of distribution.

In studies with a fatal overdose of ibuprofen, the compound was found to distribute to various tissues, with the highest concentrations observed in the liver, followed by heart blood, femoral blood, and brain. nih.gov This suggests that the 4-isobutylphenyl moiety may lead to distribution into well-perfused organs. For celecoxib, the volume of distribution has been reported to range from 2.1 to 9.0 L/kg across different preclinical species. nih.gov

Table 2: Example of Ibuprofen Tissue Distribution in a Fatal Overdose Case (mcg/mL or mcg/g)

| Tissue | Concentration |

| Heart Blood | 518.0 |

| Femoral Blood | 348.3 |

| Liver | 942.1 |

| Brain | 283.9 |

This data is from a human case report and illustrates the potential distribution of a compound containing the 4-isobutylphenyl group. nih.gov

Metabolism is a key process that facilitates the elimination of foreign compounds from the body. Based on the structure of this compound, metabolism is expected to occur on both the pyrazole ring and the isobutylphenyl side chain.

Studies on ibuprofen, which possesses the 4-isobutylphenyl group, have shown that the primary metabolic pathway involves oxidation of the isobutyl side chain. nih.govdrugbank.com This leads to the formation of hydroxylated and carboxylated metabolites, such as 2-hydroxyibuprofen (B1664085) and carboxyibuprofen. ontosight.aiontosight.ai These reactions are primarily catalyzed by cytochrome P450 enzymes in the liver. nih.govontosight.ai

The pyrazole ring itself can also be a site of metabolic modification. For instance, in vitro studies with 3,5-dimethyl-4-(phenylazo)-(1H)-pyrazole in rat liver microsomes demonstrated both reduction and oxidation of the molecule. nih.gov For celecoxib, the primary metabolic pathway involves oxidation of the methyl group on the phenyl ring to a hydroxymethyl metabolite, which is then further oxidized to a carboxylic acid. bohrium.comnih.gov

Therefore, it is plausible that the metabolism of this compound would involve hydroxylation and subsequent oxidation of the isobutyl side chain, as well as potential modifications to the pyrazole ring.

Table 3: Predicted Major Metabolic Pathways for this compound Based on Structurally Related Compounds

| Moiety | Metabolic Reaction | Key Enzymes | Resulting Metabolites |

| 4-Isobutylphenyl | Hydroxylation | Cytochrome P450 (e.g., CYP2C9, CYP2C8) | Hydroxy-isobutylphenyl-pyrazole derivatives |

| 4-Isobutylphenyl | Oxidation | Dehydrogenases | Carboxy-isobutylphenyl-pyrazole derivatives |

| Pyrazole Ring | Oxidation/Reduction | Microsomal Enzymes | Oxidized or reduced pyrazole ring derivatives |

This table is a predictive summary based on metabolic data from ibuprofen and other pyrazole compounds. nih.govbohrium.comnih.govontosight.ainih.gov

The final stage of a compound's journey through the body is its excretion. For many pyrazole derivatives, such as celecoxib, the primary route of elimination is through metabolism, followed by excretion of the metabolites in the feces and urine. bohrium.comdrugbank.com In studies with celecoxib, fecal excretion was the major route in rabbits, dogs, and monkeys. bohrium.com In horses, celecoxib is mainly eliminated through feces as the unchanged drug and as metabolites in the urine. nih.gov

The elimination half-life of pyrazole derivatives can vary significantly between species. For example, the elimination half-life of celecoxib in horses was reported to be approximately 13.6 hours. nih.gov For another pyrazole derivative, the terminal elimination half-life ranged from 1.67 hours in rats to 16.3 hours in dogs. nih.gov

Table 4: Illustrative Elimination Half-Life of a Structurally Related Pyrazole Derivative in Preclinical Species

| Species | Elimination Half-Life (hours) |

| Rat | 1.67 |

| Dog | 16.3 |

Data presented is for a representative pyrazole derivative, GNE-A, and serves as an illustrative example. nih.gov

Interspecies scaling is a mathematical technique used to predict the pharmacokinetic parameters of a drug in humans based on data obtained from preclinical animal studies. nih.gov This method typically involves allometric scaling, where pharmacokinetic parameters such as clearance and volume of distribution are related to the body weight of the animal species.

For pyrazole-containing compounds like celecoxib and other small molecules, allometric scaling has been shown to be a useful tool for predicting human pharmacokinetics. The prediction of human clearance can sometimes be improved by incorporating physiological parameters such as liver blood flow or accounting for differences in plasma protein binding across species. Significant interspecies differences in the expression and localization of drug-metabolizing enzymes, such as cyclooxygenases, can impact the accuracy of these extrapolations. nih.gov Therefore, a careful selection of animal models and scaling methodologies is crucial for the successful prediction of human pharmacokinetics.

Advanced Analytical Methodologies for Biological Matrices

Sample Preparation Strategies for Complex Biological Matrices:

Information regarding specific sample preparation techniques, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), tailored for the extraction of 4-(4-Isobutylphenyl)-1H-pyrazole from complex biological samples like plasma or urine, is not available in the reviewed literature. youtube.comnih.gov General bioanalytical sample preparation techniques are known, but their specific application and optimization for this compound have not been reported.

Detection and Quantification of Metabolites in Biological Samples:

There are no published in vivo or in vitro metabolism studies for this compound. Consequently, its metabolic pathways are unknown, and no metabolites have been identified or quantified in any biological samples. nih.govresearchgate.netmdpi.com

Due to the complete absence of specific research data for this compound in the context of bioanalysis, it is not possible to generate the requested scientific article. The creation of such content would be speculative and would not adhere to the required standards of scientific accuracy.

Research Methodological Considerations

In Vitro Model Systems for Biological Evaluation

The initial stages of research on 4-(4-Isobutylphenyl)-1H-pyrazole and its analogues involve a variety of in vitro models to screen for biological activity and elucidate the mechanism of action. These systems offer a controlled environment to study the direct effects of the compound on specific molecular targets and cellular processes.

A primary area of investigation for pyrazole (B372694) derivatives has been their potential as inhibitors of enzymes involved in inflammatory pathways. For instance, studies have explored the inhibitory effects of these compounds on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The evaluation of COX-1 and COX-2 inhibition is a common screening paradigm.

Furthermore, the anti-proliferative and cytotoxic effects of pyrazole derivatives are often assessed using various cancer cell lines. This allows for the determination of the compound's potential as an anti-cancer agent and can provide insights into the cellular pathways it may affect. The selection of cell lines is crucial and is often based on the specific type of cancer being targeted.

The following table summarizes some of the in vitro models that have been utilized in the study of pyrazole derivatives, including this compound.

| Assay Type | Model System | Target/Endpoint |

| Enzyme Inhibition | Ovine COX-1/COX-2 | Cyclooxygenase Inhibition |

| Cytotoxicity | Human Cancer Cell Lines | Cell Viability/Proliferation |

| Antimicrobial | Various Bacterial and Fungal Strains | Minimum Inhibitory Concentration (MIC) |

In Vivo Animal Models for Efficacy and Pharmacokinetic Assessment

Following promising in vitro results, the evaluation of this compound and related compounds proceeds to in vivo animal models. These models are indispensable for assessing the compound's efficacy in a complex biological system and for determining its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

For inflammatory conditions, rodent models are frequently employed. The carrageenan-induced paw edema model in rats is a classic method to assess the acute anti-inflammatory activity of a compound. The degree of swelling in the paw is measured over time after administration of the test compound and the inflammatory agent.

In the context of cancer research, xenograft models in immunocompromised mice are the standard. In these models, human cancer cells are implanted into the mice, and the effect of the test compound on tumor growth is monitored. This provides a more realistic assessment of the compound's anti-tumor potential than in vitro assays alone.

The pharmacokinetic profile of a compound is typically determined in rodents, such as rats or mice. Blood samples are collected at various time points after administration of the compound, and the concentration of the compound and its metabolites is measured. This data is then used to calculate key pharmacokinetic parameters.

The table below outlines some of the in vivo models used for the assessment of pyrazole derivatives.

| Model Type | Animal | Application |

| Anti-inflammatory | Rat | Carrageenan-induced paw edema |

| Analgesic | Mouse | Acetic acid-induced writhing |

| Anticancer | Mouse | Xenograft tumor models |

| Pharmacokinetic | Rat/Mouse | ADME studies |

Statistical Analysis and Data Interpretation in Preclinical Research